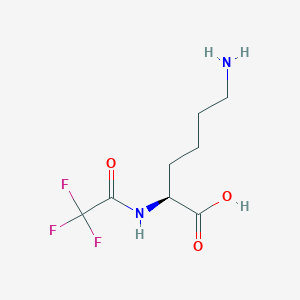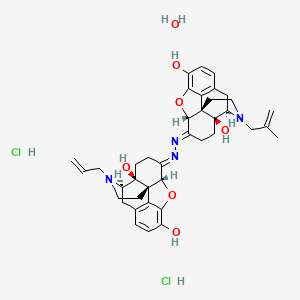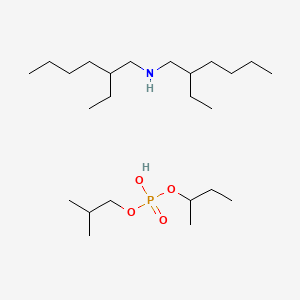
3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of an allyloxy group at the 3-position, a nitro group at the 5-position, and a carboxylic acid group at the 2-position of the thiophene ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of thiophene to introduce the nitro group at the 5-position. This is followed by the allylation of the hydroxyl group at the 3-position using allyl bromide in the presence of a base such as potassium carbonate. The final step involves the carboxylation of the thiophene ring at the 2-position using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The allyloxy group can undergo oxidation to form an epoxide using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The carboxylic acid group can be converted to an ester or amide through reactions with alcohols or amines, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: m-Chloroperbenzoic acid.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide.
Major Products Formed
Amino derivative: Formed by the reduction of the nitro group.
Epoxide derivative: Formed by the oxidation of the allyloxy group.
Ester or amide derivatives: Formed by the substitution of the carboxylic acid group.
Applications De Recherche Scientifique
3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, modulating their activity and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Allyloxy)-5-nitrobenzene-2-carboxylic acid: Similar structure but with a benzene ring instead of a thiophene ring.
3-(Methoxy)-5-nitrothiophene-2-carboxylic acid: Similar structure but with a methoxy group instead of an allyloxy group.
3-(Allyloxy)-5-chlorothiophene-2-carboxylic acid: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid is unique due to the combination of its functional groups and the thiophene ring. The presence of the allyloxy group provides additional reactivity and potential for further functionalization, while the nitro group imparts specific electronic properties that can influence its biological activity.
Propriétés
Formule moléculaire |
C8H7NO5S |
|---|---|
Poids moléculaire |
229.21 g/mol |
Nom IUPAC |
5-nitro-3-prop-2-enoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO5S/c1-2-3-14-5-4-6(9(12)13)15-7(5)8(10)11/h2,4H,1,3H2,(H,10,11) |
Clé InChI |
NSCJEFQUUHDVPX-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=C(SC(=C1)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine](/img/structure/B12063120.png)


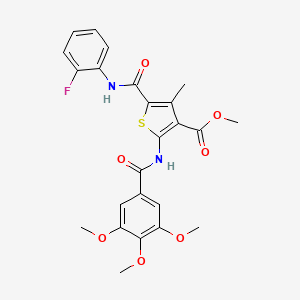

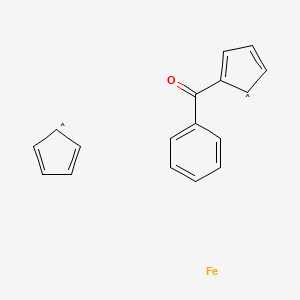
![[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12063164.png)


![3-[(1S)-1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-5-isoxazolamine](/img/structure/B12063171.png)

